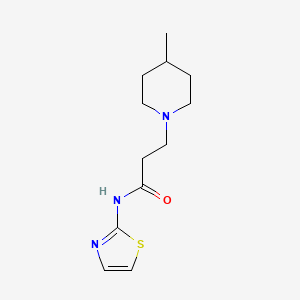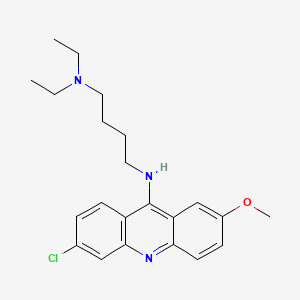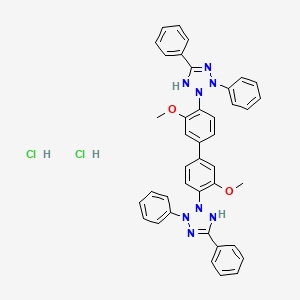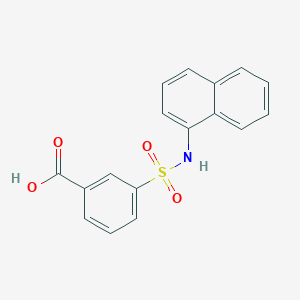![molecular formula C19H12ClN5S B14162868 Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14162868.png)
Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- is a heterocyclic aromatic compound It is characterized by the presence of a thienoquinoline core, which is fused with a triazole ring and substituted with a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids . Another approach is the metal-free oxidative heteroannulation of 1,7-enynes with thiocyanates, using benzoyl peroxide as the oxidant and sodium thiocyanate as the sulfur source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Benzoyl peroxide as the oxidant.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination, and formyl chloride for formylation.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- has several scientific research applications:
Organic Electronics: It is used as a building block for wide bandgap semiconducting polymer donors in organic solar cells.
Medicinal Chemistry: The compound and its derivatives are explored for their potential as immunomodulators and inhibitors of specific immune responses.
Materials Science: Its unique electronic properties make it suitable for use in the development of advanced materials for various technological applications.
Mécanisme D'action
The mechanism of action of Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may modulate immune responses by inducing cytokine biosynthesis and inhibiting T-helper-type 2 immune responses . In organic electronics, its electron-accepting properties facilitate charge transfer processes, enhancing the efficiency of photovoltaic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-c]quinolin-4(5H)-one: An isomeric structure with similar electronic properties.
Quinolin-2(1H)-ones: Compounds with a quinoline core, used in various chemical and biological applications.
Thieno[3,4-c]quinolin-4(5H)-ones:
Uniqueness
Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)- is unique due to its specific substitution pattern and the presence of both a triazole ring and a chlorophenyl group. This combination of structural features imparts distinct electronic and chemical properties, making it valuable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C19H12ClN5S |
|---|---|
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)thieno[3,2-c]quinolin-4-amine |
InChI |
InChI=1S/C19H12ClN5S/c20-14-6-1-2-7-15(14)23-19-13-8-9-26-17(13)11-4-3-5-12(16(11)24-19)18-21-10-22-25-18/h1-10H,(H,23,24)(H,21,22,25) |
Clé InChI |
VQNRDEXAKNAZTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=NC3=C(C=CC=C3C4=NC=NN4)C5=C2C=CS5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


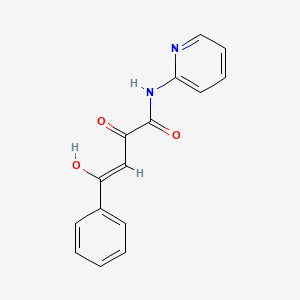
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B14162799.png)
![3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14162802.png)
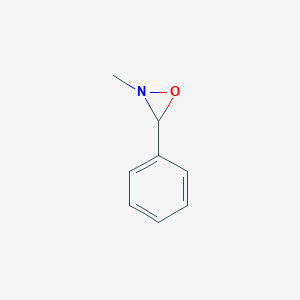
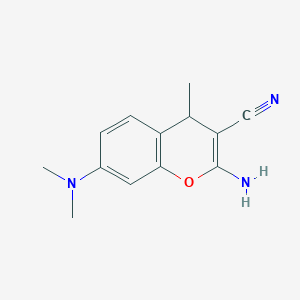
![3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14162817.png)


![N-[(1-methyl-2H-pyridin-2-yl)methyl]acetamide](/img/structure/B14162839.png)

